N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide
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Description
“N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide” is a chemical compound with the CAS Number: 168779-39-3 . It has a molecular weight of 277.73 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C15H13ClFNO . The InChI Code for the compound is 1S/C15H13ClFNO/c1-10(19)18-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,15H,1H3,(H,18,19) .Scientific Research Applications
Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds structurally related to N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide, have been characterized and identified as potential pesticides. This characterization was conducted using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).
Photovoltaic and Non-linear Optical Applications : Certain benzothiazolinone acetamide analogs, including molecules structurally similar to this compound, have been studied for their photochemical and thermochemical properties. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and promising free energy of electron injection. They also exhibit non-linear optical (NLO) activity, which is significant for applications in photonic devices (Mary et al., 2020).
Therapeutic Applications in Viral Infections : A novel anilidoquinoline derivative structurally related to this compound has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).
Anti-inflammatory Applications : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, closely related to the target compound, were synthesized and evaluated for anti-inflammatory activity. Among these derivatives, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[(4-chlorophenyl)-(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-10(19)18-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,15H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMCSYHJIKRGGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743077 |
Source
|
Record name | N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168779-39-3 |
Source
|
Record name | N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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